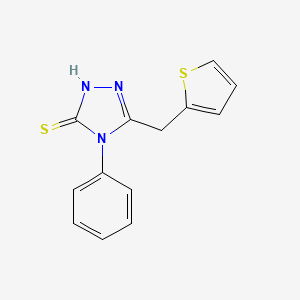

4-phenyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Overview

Description

4-phenyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a phenyl group, a thiophen-2-ylmethyl group, and a triazole ring with a thione moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, including its potential use in medicinal chemistry, material science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the oxidative coupling polymerization method. This method utilizes dry chloroform as a solvent and anhydrous ferric chloride as an oxidant catalyst. The reaction is carried out under a nitrogen atmosphere to prevent oxidation by air. The process involves stirring ferric chloride in chloroform for 15 minutes, followed by the addition of the starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Ferric chloride in chloroform under nitrogen atmosphere.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the triazole ring.

Reduction: Reduced forms of the triazole ring.

Substitution: Substituted derivatives at the thiophene ring.

Scientific Research Applications

4-phenyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and reactivity.

Material Science:

Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-phenyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function. The thiophene ring can also participate in π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

4-phenyl-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5-thione: A similar compound with a different position of the thiophene ring.

4-phenyl-3-(pyridin-2-ylmethyl)-1H-1,2,4-triazole-5-thione: A compound with a pyridine ring instead of a thiophene ring.

Uniqueness

4-phenyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of a phenyl group, a thiophen-2-ylmethyl group, and a triazole ring with a thione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Biological Activity

4-Phenyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the class of 1,2,4-triazoles. Its unique structure, featuring a phenyl group, a thiophen-2-ylmethyl group, and a triazole ring with a thione moiety, suggests significant potential for various biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 259.35 g/mol. The compound's structure allows for diverse interactions with biological targets due to the presence of sulfur and nitrogen atoms in its configuration.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole-3-thiols exhibit notable antimicrobial properties. A study on S-substituted derivatives demonstrated that compounds similar to this compound showed effective activity against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 μg/mL against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

| Microorganism | MIC (μg/mL) | MBCK (μg/mL) |

|---|---|---|

| Escherichia coli | 31.25 - 62.5 | 62.5 - 125 |

| Staphylococcus aureus | 31.25 - 62.5 | 62.5 - 125 |

| Pseudomonas aeruginosa | 31.25 - 62.5 | 62.5 - 125 |

| Candida albicans | 31.25 - 62.5 | 62.5 - 125 |

Antifungal Activity

The compound's antifungal potential has also been explored, with findings suggesting that its derivatives can inhibit fungal growth effectively at similar concentrations as those noted for bacterial strains .

Anticancer Activity

In recent studies, the anticancer properties of triazole derivatives have been highlighted significantly. For instance, compounds derived from the triazole framework have shown cytotoxic effects against various cancer cell lines including melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). The selectivity index for these compounds was notably higher than that of standard anticancer agents like ribavirin .

The mechanism by which this compound exerts its biological effects is primarily through interactions with enzymes and receptors in microbial and cancerous cells. The triazole ring can form hydrogen bonds and coordinate with metal ions essential for enzyme function, thereby inhibiting their activity . Additionally, the thiophene moiety may enhance binding affinity through π–π interactions.

Comparison with Similar Compounds

Similar compounds such as 4-phenyl-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5-thione and 4-phenyl-3-(pyridin-2-ylmethyl)-1H-1,2,4-triazole-5-thione exhibit varying degrees of biological activity due to structural differences in substituents on the triazole ring .

| Compound | Activity Type | Notable Findings |

|---|---|---|

| 4-Phe-Thiophen Triazole | Antimicrobial | Effective against gram-positive and gram-negative bacteria |

| 4-Phe-Pyridine Triazole | Anticancer | Higher selectivity towards cancer cells |

Case Studies

Several case studies have documented the synthesis and evaluation of triazole derivatives:

- Antimicrobial Screening : A study synthesized various S-substituted derivatives of triazoles and evaluated their antimicrobial activity against clinical strains, revealing promising candidates for further development .

- Cytotoxicity Assays : Another study focused on the cytotoxic effects of triazole derivatives on different cancer cell lines using MTT assays, highlighting their potential as anticancer agents .

Properties

IUPAC Name |

4-phenyl-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S2/c17-13-15-14-12(9-11-7-4-8-18-11)16(13)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHIDXWELBGNBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.